5-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile
Overview
Description
5-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile is a chemical compound with the molecular formula C10H7BrF3NO and a molecular weight of 294.07 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoropropoxy group, and a benzonitrile moiety. It is primarily used in research and development settings, particularly in the fields of organic synthesis and pharmaceutical testing .
Preparation Methods
The synthesis of 5-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile typically involves the reaction of 5-bromo-2-hydroxybenzonitrile with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The industrial production methods for this compound are similar, often involving large-scale batch reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved .
Scientific Research Applications
5-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, often as a probe or a precursor to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile depends on its specific applicationThe trifluoropropoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
5-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile can be compared with other similar compounds, such as:
2-Bromo-3,3,3-trifluoropropene: This compound is used in similar synthetic applications but lacks the benzonitrile moiety, making it less versatile in certain reactions.
5-Bromo-2-fluorobenzotrifluoride: This compound is used in the preparation of poly(arylene ether)s and other advanced materials, but it does not have the trifluoropropoxy group, limiting its applications in certain contexts.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable tool in various fields of research and industry .
Properties
IUPAC Name |
5-bromo-2-(3,3,3-trifluoropropoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-8-1-2-9(7(5-8)6-15)16-4-3-10(12,13)14/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXSZEIWNHNBLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)OCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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